(Triethoxysilyl)methanol

Description

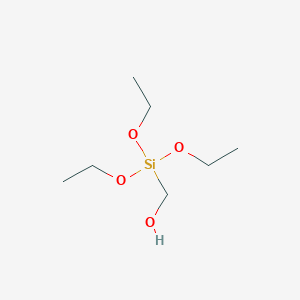

Structure

2D Structure

Propriétés

IUPAC Name |

triethoxysilylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O4Si/c1-4-9-12(7-8,10-5-2)11-6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEPIADELDNCED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CO)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50580928 | |

| Record name | (Triethoxysilyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162781-73-9 | |

| Record name | (Triethoxysilyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50580928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Triethoxysilyl Methanol

Established Synthetic Pathways for Alkoxysilyl Alcohols

The synthesis of alkoxysilyl alcohols like (Triethoxysilyl)methanol is primarily achieved through indirect methods involving the modification of functionalized precursors, as direct approaches present significant challenges.

Direct Synthesis Approaches

Direct synthesis, analogous to the Rochow-Müller process for producing methylchlorosilanes, would involve the direct reaction of methanol (B129727) and elemental silicon. However, this process typically yields trimethoxysilane (B1233946) and tetramethoxysilane (B109134). The selective formation of a C-Si bond and the introduction of a hydroxyl group in a single step to produce this compound is not a well-established or straightforward industrial process.

Another conceivable direct approach is the catalytic hydrosilylation of formaldehyde (B43269) with triethoxysilane (B36694). This reaction, while theoretically plausible for forming the Si-CH2-O bond, is complicated by the high reactivity of formaldehyde, which can lead to polymerization and other side reactions. The development of highly selective catalysts for this transformation remains a significant synthetic challenge.

Indirect Synthesis via Precursor Modification

The most practical and commonly cited methods for synthesizing this compound involve the chemical transformation of a suitable precursor that already contains the core silane (B1218182) structure.

One prominent indirect pathway is the transesterification of acetoxymethyltriethoxysilane. In this process, the acetoxy group is exchanged for a hydroxyl group by reacting the precursor with an alcohol, such as methanol or ethanol (B145695), in the presence of a catalyst. gelest.comresearchgate.net The reaction is driven to completion by removing the resulting ester byproduct (e.g., methyl acetate (B1210297) or ethyl acetate) via distillation. gelest.comresearchgate.net This method allows for the clean conversion to the desired hydroxymethyltriethoxysilane.

Another viable indirect route involves the nucleophilic substitution of a leaving group on a methyl-substituted triethoxysilane. For instance, the hydrolysis of (chloromethyl)triethoxysilane (B101003) can yield the corresponding silanol (B1196071), which can then be esterified. The reactivity of the chloromethyl group allows for substitution reactions to introduce the hydroxyl functionality. researchgate.netgoogle.com Similarly, the reduction of a triethoxysilyl-functionalized carboxylic acid derivative, such as triethoxysilyl formate, represents another potential indirect pathway. researchgate.net

Catalysis in this compound Synthesis

Homogeneous Catalysis

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild conditions. For the synthesis of silyl (B83357) ethers and related compounds, complexes of various transition metals have been explored. Zinc-based catalysts, for example, have shown effectiveness in the hydrosilylation of carbon dioxide with triethoxysilane to produce triethoxysilyl formate, a potential precursor for this compound. researchgate.net Cobalt complexes are also effective for the hydrosilylation of alkenes. acs.org For the key transesterification reaction to produce this compound from acetoxymethyltriethoxysilane, a simple homogeneous catalyst is effective.

| Catalyst | Precursor | Reagent | Product | Reference |

| Potassium Bicarbonate | Acetoxymethyltriethoxysilane | Methanol | (Trimethoxysilyl)methanol | gelest.com |

Table 1: Homogeneous Catalysis in a Key Synthetic Step for Alkoxysilyl Alcohols

Heterogeneous Catalysis

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of easy separation and reusability. In the broader context of alkoxysilane synthesis, supported metal catalysts are common. Supported platinum catalysts, for instance, are highly efficient for the hydrosilylation of olefins with triethoxysilane. researchgate.net Ruthenium supported on zirconia nanocrystals has also been reported as a highly efficient catalyst for ethylene (B1197577) hydrosilylation with triethoxysilane. researchgate.net While specific applications of heterogeneous catalysts for the direct synthesis of this compound are not widely documented, their use in the preparation of precursors is significant. For example, the direct synthesis of trialkoxysilanes often employs copper as a heterogeneous catalyst.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and energy consumption. Key parameters that are typically manipulated include temperature, pressure, reaction time, and the molar ratio of reactants.

In the transesterification synthesis of this compound, a critical optimization step is the efficient removal of the ester byproduct. gelest.comresearchgate.net This is typically achieved through fractional distillation. By continuously removing the lower-boiling point acetate ester, the reaction equilibrium is shifted towards the formation of the desired product, leading to higher conversion and yield.

The table below summarizes typical reaction parameters that are optimized to enhance yield and purity in related alkoxysilane synthesis processes.

| Parameter | Typical Range | Rationale for Optimization | Potential Impact on Yield/Purity | Reference |

| Temperature | 20 - 150 °C | Balances reaction rate and selectivity; avoids side reactions or catalyst decomposition. | Higher temperatures can increase rate but may lead to byproducts, lowering purity. | google.com |

| Pressure | Vacuum to Normal | Can facilitate the removal of volatile byproducts to drive the reaction forward. | Lower pressure distillation is key for purifying the final product and removing byproducts. | researchgate.net |

| Catalyst Loading | 0.01 - 5 mol% | Minimizes cost and potential contamination of the product while ensuring a sufficient reaction rate. | Optimal loading maximizes rate without causing unwanted side reactions. | acs.org |

| Reactant Molar Ratio | Stoichiometric to excess | Using an excess of one reactant (e.g., alcohol in transesterification) can shift the equilibrium. | Can drive the reaction to completion, increasing yield. | mdpi.com |

Table 2: General Optimization Parameters for Alkoxysilane Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful selection of the synthetic pathway and the meticulous optimization of reaction conditions. Indirect methods, particularly transesterification, currently represent the most established route, with catalysis playing a key role in the efficiency of the process.

Solvent Effects in this compound Synthesis

The choice of solvent is a determining factor in the synthesis of this compound and related alkoxysilanes, influencing reaction rates, pathway selection, and the stability of intermediates. In sol-gel processes and other syntheses involving alkoxysilanes, alcohols like methanol and ethanol are frequently employed not only as solvents but also to homogenize the mixture of reactants, particularly when a co-condensation agent such as tetraethoxysilane (TEOS) is used mdpi.com.

In specific synthetic preparations, the solvent also functions as a reagent. One described synthesis of hydroxymethyltriethoxysilane involves the reduction of carboxymethyltriethoxysilane (B62579) in a large excess of ethanol, which serves as both the reaction medium and a core reactant researchgate.net. The use of solvent mixtures, such as methanol/THF/water, is also a common strategy, where each component serves a distinct purpose: THF to dissolve the organosilane complex, methanol to homogenize the reactants, and water to initiate the hydrolysis for a sol-gel process mdpi.com.

Table 1: Solvent Effects in Related Alkoxysilane Syntheses

| Solvent(s) | Reactants/Process | Role of Solvent | Observed Effect | Reference |

|---|---|---|---|---|

| Ethanol | Carboxymethyltriethoxysilane | Solvent and Reagent | Drives reduction/transesterification reaction to completion. | researchgate.net |

| Methanol | Methacryloyloxyalkylfunctional alkoxysilanes | Solvent | Faster hydrolysis rate compared to other alcohols. | researchgate.net |

| Methanol/THF/Water | Ruthenium(II) complexes with TEOS | Homogenizer, Solvent, Initiator | Facilitates sol-gel process for creating polysiloxane xerogels. | mdpi.com |

Temperature and Pressure Influences on Reaction Kinetics

Temperature is a critical lever for controlling the reaction kinetics in the synthesis of this compound. Elevated temperatures generally increase reaction rates but can also promote undesired side reactions if not carefully managed. For instance, the exothermic nature of the reaction between 3-aminopropyltriethoxysilane (B1664141) (APTEOS) and 3-propanesultone requires the reaction temperature to be maintained below 60°C to ensure control acs.org. Conversely, other substitution reactions, such as those involving (chloromethyl)triethoxysilane, may require significant heat input, with reaction protocols specifying heating at 70-75°C followed by an extended period at 100-102°C to drive the reaction to completion google.com.

In syntheses involving reduction, such as the conversion of carboxymethyltriethoxysilane, the reaction is often conducted at the reflux temperature of the solvent, which for ethanol is approximately 78°C researchgate.net. Similarly, hydrosilylation reactions involving the less reactive triethoxysilane often necessitate heating to around 60°C to achieve a reasonable rate acs.org.

While not a direct synthesis of the target molecule, studies on the direct synthesis of alkoxysilanes from elemental silicon and methanol show a strong temperature dependence. Reactions are investigated across a wide range, from 200°C to 320°C, revealing a complex relationship where higher temperatures increase silicon conversion but can decrease the selectivity for the desired trimethoxysilane product in favor of tetramethoxysilane researchgate.net. This highlights the thermal sensitivity of the Si-O-C bonds central to these molecules.

Pressure is generally not a varied parameter in the common laboratory-scale syntheses of this compound via hydrolysis or reduction, which are typically performed at atmospheric pressure.

Table 2: Temperature Influence on Related Silane Reactions

| Reaction Type | Reactants | Temperature | Effect | Reference |

|---|---|---|---|---|

| Zwitterionomer Synthesis | APTEOS + 3-Propanesultone | < 60°C, then 50°C | Controls exothermic reaction; drives reaction via reflux. | acs.org |

| Substitution | (Chloromethyl)triethoxysilane | 70°C - 102°C | Ensures reaction completion over an extended period. | google.com |

| Reduction | Carboxymethyltriethoxysilane in Ethanol | ~78°C (Reflux) | Provides energy to overcome activation barrier. | researchgate.net |

| Hydrosilylation | Alkene + Triethoxysilane | 60°C | Increases the rate of the typically slow reaction. | acs.org |

Role of Stoichiometry in Product Distribution

The stoichiometry of reactants is fundamental to directing the outcome of the synthesis, preventing the formation of byproducts, and controlling the structure of polymeric materials derived from this compound. In the synthesis of the molecule itself, reactant ratios are key. For example, a 10-fold excess of ethanol is used in the reduction of carboxymethyltriethoxysilane to ensure the reaction proceeds to completion researchgate.net.

When this compound or its precursors are used to create larger structures, stoichiometry is paramount for controlling the final architecture. In the formation of polysiloxane xerogels, a significant excess of a co-condensation agent is often used; one study reports using 10 equivalents of tetraethoxysilane (TEOS) relative to a silyl-functionalized ruthenium complex to build the inorganic matrix mdpi.com. Similarly, when creating a cross-linked membrane, TEOS was added at a specific weight percentage (20 wt %) relative to the main polymer (poly(vinyl alcohol)) to achieve the desired degree of cross-linking between zwitterionic precursors acs.org.

The stoichiometry of water is particularly critical in any synthesis or application involving the hydrolysis of the ethoxy groups. An excess of water will favor the complete hydrolysis to form hydroxymethylsilanetriol, which rapidly undergoes self-condensation to yield oligomers and polysiloxane networks thenanoholdings.comgelest.com. To isolate this compound from a precursor like (acetoxymethyl)triethoxysilane, a stoichiometric or slightly super-stoichiometric amount of water would be required to hydrolyze the acetate ester without significantly hydrolyzing the ethoxysilyl groups.

Furthermore, this compound can undergo self-condensation, dimerizing to form 2,2,5,5-tetraethoxy-2,5-disila-1,4-dioxane gelest.com. The conditions that favor this dimerization versus linear polycondensation are influenced by factors such as catalyst, concentration, and temperature, which are all tied to the effective stoichiometry of reactive species at any given time.

Table 3: Stoichiometry in this compound-Related Syntheses

| Reactant 1 | Reactant 2 | Molar/Weight Ratio (1:2) | Intended Effect on Product | Reference |

|---|---|---|---|---|

| Carboxymethyltriethoxysilane | Ethanol | 1 : ~10 (molar) | Drives reaction to completion. | researchgate.net |

| Silyl-functionalized Ru Complex | Tetraethoxysilane (TEOS) | 1 : 10 (molar) | Forms a polysiloxane matrix with the complex supported within it. | mdpi.com |

| Poly(vinyl alcohol) (PVA) | TEOS | 1 : 0.2 (by weight) | Controls the degree of cross-linking in a hybrid membrane. | acs.org |

Reactivity and Reaction Mechanisms of Triethoxysilyl Methanol

Hydrolysis and Condensation Pathways

The silicon-alkoxy bonds in (triethoxysilyl)methanol are susceptible to hydrolysis, initiating a cascade of condensation reactions that lead to the formation of polysiloxane networks. The mechanisms and kinetics of these processes are critical in controlling the final material properties.

Mechanisms of Ethoxysilane Hydrolysis

The hydrolysis of ethoxysilanes, such as this compound, can be catalyzed by either acids or bases, with the reaction mechanism differing significantly between the two conditions. researchgate.net

Under acidic conditions, the reaction proceeds via a rapid, reversible protonation of an ethoxy group. This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. The transition state is thought to involve a five-coordinate silicon species. The subsequent departure of ethanol (B145695) regenerates the acidic catalyst and forms a silanol (B1196071) group (Si-OH). This process can occur sequentially until all three ethoxy groups are replaced by hydroxyl groups. researchgate.net

In alkaline media, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. This forms a five-coordinate silicon intermediate, which then expels an ethoxide ion to form the silanol. The rate of hydrolysis under basic conditions is generally faster than under acidic conditions. researchgate.net The reaction mechanism is typically considered to be a second-order nucleophilic substitution (SN2-Si). researchgate.net

Kinetics and Thermodynamics of Silanol Condensation

Following hydrolysis, the newly formed silanol groups can undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. These reactions can occur between two silanol groups (water-producing condensation) or between a silanol group and an ethoxy group (alcohol-producing condensation). organic-chemistry.org

The kinetics of silanol condensation are highly dependent on factors such as pH, catalyst, solvent, and the concentration of reactants. Current time information in Bangalore, IN. Generally, the rate of condensation is at a minimum around pH 4. meryt-chemical.com Both acid and base catalysis can accelerate the condensation process. In acidic environments, a protonated silanol is attacked by a neutral silanol. Under basic conditions, a deprotonated silanol (silanolate) acts as a potent nucleophile, attacking a neutral silanol. researchgate.net

Thermodynamically, the formation of siloxane bonds is a favorable process, driven by the high energy of the Si-O bond, which is significantly stronger than the Si-OH bond. sci-hub.se This thermodynamic driving force ensures that the condensation reactions proceed towards the formation of more stable polysiloxane structures.

| Reaction Parameter | Influence on Hydrolysis and Condensation |

| pH | Hydrolysis is catalyzed by both acids and bases. Condensation is slowest around pH 4. |

| Catalyst | Acids and bases accelerate both hydrolysis and condensation. researchgate.net |

| Solvent | The polarity and protic nature of the solvent can influence reaction rates. Current time information in Bangalore, IN. |

| Concentration | Higher concentrations of reactants generally lead to faster reaction rates. |

Factors Influencing Polysiloxane Architectures (Chains, Rings, Cages)

The final architecture of the polysiloxane network—whether it consists of linear chains, cyclic structures, or complex three-dimensional cages—is determined by a delicate interplay of various factors during the hydrolysis and condensation processes. rcub.ac.inorganic-chemistry.org

The water-to-silane ratio (r) is a critical parameter. A low r-value tends to favor the formation of linear or cyclic oligomers, as incomplete hydrolysis limits the number of available silanol groups for cross-linking. Conversely, a high r-value promotes the formation of highly cross-linked, three-dimensional networks.

The type and concentration of the catalyst also play a pivotal role. Acid catalysis, which leads to a rapid hydrolysis followed by a slower condensation, often results in more open, less-branched structures. In contrast, base catalysis promotes faster condensation of highly functionalized silanols, leading to more compact, particulate, or gel-like structures. researchgate.net

The nature of the organic substituent on the silicon atom influences the reactivity and steric hindrance around the reactive sites. organic-chemistry.org In the case of this compound, the hydroxymethyl group can participate in hydrogen bonding, potentially influencing the local reaction environment and the resulting polymer architecture.

Temperature affects the rates of both hydrolysis and condensation, with higher temperatures generally leading to faster reactions and potentially more condensed structures. Current time information in Bangalore, IN.

Finally, the solvent can influence the solubility of the reacting species and the conformation of the growing polymer chains, thereby affecting the final architecture. Current time information in Bangalore, IN.

| Factor | Influence on Polysiloxane Architecture |

| Water-to-Silane Ratio (r) | Low r: linear/cyclic oligomers. High r: cross-linked networks. |

| Catalyst | Acid catalysis: open, less-branched structures. Base catalysis: compact, particulate structures. researchgate.net |

| Organic Substituent | Influences reactivity and steric hindrance; potential for hydrogen bonding. organic-chemistry.org |

| Temperature | Higher temperatures generally lead to faster reactions and more condensed structures. Current time information in Bangalore, IN. |

| Solvent | Affects solubility and polymer chain conformation. Current time information in Bangalore, IN. |

Organic Functionalization Reactions of the Methanol (B129727) Group

The primary alcohol group of this compound provides a reactive handle for a variety of organic transformations, allowing for the incorporation of the silane (B1218182) moiety into a wide range of molecular structures.

Esterification Reactions

The methanol group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is a versatile method for attaching the triethoxysilyl functionality to organic molecules containing a carboxylic acid group.

The most common method for esterification is the Fischer-Speier esterification , which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The reaction is reversible, and to drive it towards the formation of the ester, water is typically removed as it is formed, for instance, by azeotropic distillation.

Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used. chemguide.co.uk These reactions are generally faster and not reversible, often proceeding at room temperature. The reaction with an acyl chloride produces hydrochloric acid as a byproduct, which may need to be neutralized by a base.

Another approach is transesterification , where this compound reacts with an existing ester in the presence of an acid or base catalyst to exchange the alcohol part of the ester. beilstein-journals.org

| Esterification Method | Reactants | Typical Conditions |

| Fischer-Speier | Carboxylic acid | Acid catalyst (e.g., H₂SO₄), heat, removal of water chemguide.co.uk |

| Acyl Chloride | Acyl chloride | Often at room temperature, may require a base to neutralize HCl chemguide.co.uk |

| Acid Anhydride | Acid anhydride | Warming is usually required chemguide.co.uk |

| Transesterification | Ester | Acid or base catalyst, heat beilstein-journals.org |

Reactions with Isocyanates to Form Allophanate (B1242929) Silanes

A specific and important example of allophanate formation is the reaction between this compound and 2-isocyanatoethyl methacrylate (B99206). google.comgoogle.com In a reaction catalyzed by catalysts like dibutyltin (B87310) dilaurate, one equivalent of the hydroxyl group on this compound reacts with two equivalents of 2-isocyanatoethyl methacrylate to yield the corresponding allophanate silane. google.com The reaction can be monitored by infrared spectroscopy, following the disappearance of the characteristic isocyanate band at approximately 2270 cm⁻¹. google.com

The initial step is the formation of a urethane (B1682113) intermediate. Subsequently, the urethane reacts with a second molecule of the isocyanate to form the final allophanate silane. This product is notable for incorporating two polymerizable methacrylate groups for every this compound molecule, making it a valuable crosslinking agent in dental compositions and other polymer systems. google.comgoogle.com

| Reactant 1 | Reactant 2 | Stoichiometry (R1:R2) | Key Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| This compound | 2-Isocyanatoethyl Methacrylate | 1:2 | Urethane Silane | Allophanate Silane (18) | google.comgoogle.com |

Silicon-Based Reactions

The triethoxysilyl group of this compound is the center of its silicon-based reactivity, primarily involving the substitution of its ethoxy groups.

Transesterification of an alkoxysilane involves the exchange of its alkoxy groups with an alcohol. google.com For this compound, the ethoxy groups bonded to the silicon atom can be replaced by other alkoxy groups when reacted with a different alcohol, such as methanol. researchgate.net This reaction can be catalyzed by either acids or bases. google.com The process is reversible and can be driven to completion by removing the ethanol byproduct. researchgate.net Transesterification can be stepwise, leading to a mixture of products with one, two, or three of the original ethoxy groups substituted. researchgate.net This process is useful for modifying the reactivity of the silane; for instance, methoxy (B1213986) groups are generally more reactive towards hydrolysis than ethoxy groups.

| Reactant 1 | Reactant 2 (Alcohol) | Catalyst Type | Product(s) | Byproduct | Reference |

|---|---|---|---|---|---|

| (EtO)₃SiCH₂OH | R-OH (e.g., Methanol) | Acid or Base | (RO)ₓ(EtO)₃₋ₓSiCH₂OH (x=1-3) | Ethanol | google.com |

The silicon atom in the triethoxysilyl group is electrophilic and thus susceptible to attack by nucleophiles. Unlike nucleophilic substitution at a carbon center (SN2@C), the reaction at a silicon center (SN2@Si) typically proceeds through a different mechanism. Due to the larger size of the silicon atom and the availability of d-orbitals, the nucleophile can form a stable, higher-coordinate intermediate, most commonly a pentacoordinate species with a trigonal bipyramidal geometry. oup.comresearchgate.netresearchgate.net

This intermediate is a minimum on the potential energy surface, unlike the high-energy transition state of a typical SN2@C reaction. researchgate.net The reaction is completed when a leaving group, in this case an ethoxide anion, is expelled from this intermediate. Common nucleophiles include organometallic reagents like organolithium compounds (RLi) or Grignard reagents (RMgX). oup.comresearchgate.net Hydrolysis, the reaction with water, is a crucial example of nucleophilic substitution that initiates the sol-gel process, where the ethoxy groups are replaced by hydroxyl groups, leading to the formation of silanols. gelest.com These silanols can then condense to form stable siloxane (Si-O-Si) bonds. gelest.com

| Silane Substrate | Nucleophile (Nu⁻) | Proposed Intermediate | Product | Leaving Group | Reference |

|---|---|---|---|---|---|

| This compound | RLi, RMgX, H₂O, OH⁻ | Pentacoordinate Silicate (B1173343) | Nu-Si(OEt)₂CH₂OH | EtO⁻ | oup.comresearchgate.netresearchgate.net |

Theoretical and Computational Studies of Reactivity

To gain a deeper understanding of the complex reaction mechanisms involving organosilanes, researchers employ theoretical and computational methods.

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways and the structures of transient species. mdpi.comhydrophobe.org While specific computational studies on this compound are not widely published, the principles from investigations of similar alkoxysilanes can be applied.

Such studies can model the reaction intermediates that are often difficult to detect experimentally. For instance, in nucleophilic substitution reactions at the silicon center, quantum chemical methods can be used to calculate the geometry and stability of the pentacoordinate silicate intermediates. acs.orgdtu.dknih.gov These calculations help confirm whether the species is a true intermediate (an energy minimum) or a transition state (a saddle point on the potential energy surface). acs.orgacs.org Furthermore, computational studies can map the entire reaction profile, determining the activation energies for different steps and pathways. acs.org This information is critical for understanding reaction kinetics and predicting how changes in molecular structure, such as the nature of the alkoxy group or the presence of functional groups, will affect the reactivity of the silane. acs.org

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations, particularly those employing reactive force fields like ReaxFF, have emerged as powerful tools for elucidating the complex reaction pathways of alkoxysilanes at the atomic level. While specific MD simulation studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on analogous trialkoxysilanes, such as methyltriethoxysilane (MTES) and tetraethoxysilane (TEOS), provides significant insights into the fundamental reaction mechanisms that govern the reactivity of this compound. These simulations allow for the observation of bond formation and breakage, the influence of surrounding solvent molecules, and the energetics of various reaction steps, offering a detailed picture of hydrolysis and condensation processes.

Reactive MD simulations have been instrumental in visualizing the stepwise hydrolysis of the ethoxy groups of alkoxysilanes. This process is initiated by the interaction of water molecules with the silicon center. The simulations can track the nucleophilic attack of water on the silicon atom, leading to a pentacoordinate transition state. The subsequent proton transfer and cleavage of the Si-O-C bond result in the formation of a silanol group (Si-OH) and the release of an ethanol molecule. MD studies have shown that the rate of hydrolysis is influenced by factors such as pH, water concentration, and the nature of the organic substituent attached to the silicon atom. mdpi.comnih.gov For instance, simulations have demonstrated that the presence of catalysts can significantly lower the activation energy for hydrolysis. nih.gov

Following hydrolysis, MD simulations can model the condensation reactions between silanol groups, which lead to the formation of siloxane (Si-O-Si) bonds and the growth of oligomeric and polymeric structures. Two primary condensation pathways are observed in these simulations: water-producing condensation (reaction between two silanol groups) and alcohol-producing condensation (reaction between a silanol group and an ethoxy group). The simulations can reveal the preferred condensation pathways under different conditions. For example, the steric hindrance of the organic substituent can influence the rate and extent of condensation. acs.org

The ReaxFF force field is particularly well-suited for simulating these reactive events because it can dynamically model the changes in atomic connectivity without the need for pre-defined reaction coordinates. researchgate.netacs.orgnih.gov This allows for the exploration of complex reaction networks, including the formation of cyclic species and the aggregation of small oligomers into larger clusters. researchgate.net Studies using ReaxFF have provided valuable data on the activation energies for both hydrolysis and condensation of various alkoxysilanes, which serve as a good approximation for the reactivity of this compound. researchgate.netacs.org

While direct experimental measurement of these transient reaction pathways at the molecular level is challenging, MD simulations provide a computational microscope to observe these events in detail. The insights gained from these simulations are crucial for understanding the sol-gel process, the formation of silane-based coatings, and the interaction of silane coupling agents with inorganic surfaces.

Table 1: Activation Energies for Hydrolysis and Condensation of Related Alkoxysilanes from Computational Studies

| Compound | Reaction | pH/Conditions | Activation Energy (kJ/mol) | Source(s) |

| Methyltriethoxysilane (MTES) | Hydrolysis | pH 3.134 | 57.61 | nih.gov |

| Methyltriethoxysilane (MTES) | Hydrolysis | pH 3.83 | 97.84 | nih.gov |

| Tetraethoxysilane (TEOS) | Hydrolysis | Acidic | ~46-67 | nih.gov |

| Tetraethoxysilane (TEOS) | Hydrolysis | Basic | ~25 | nih.gov |

| 3-cyanopropyl triethoxysilane (B36694) (CTES) | Hydrolysis | Acidic | 58 | researchgate.net |

| 3-cyanopropyl triethoxysilane (CTES) | Hydrolysis | Alkaline | 20 | researchgate.net |

| Silicic Acid Monomers | Condensation | N/A | Not specified | acs.org |

| Strained Si-O Structures | Hydroxylation | N/A | ~84 (strained), ~125 (non-strained) | psu.edu |

| Disclaimer: The data presented in this table are for compounds structurally related to this compound. Due to a lack of specific experimental or simulation data for this compound, these values are provided for comparative purposes to give an indication of the expected energetic barriers for its reaction pathways. |

Polymerization and Oligomerization Behavior of Triethoxysilyl Methanol

Sol-Gel Processing Mechanisms Involving (Triethoxysilyl)methanol

Sol-gel processing is the most common method for converting alkoxysilane precursors like this compound into inorganic or hybrid organic-inorganic networks. The process involves the transition of a solution of precursors (the "sol") into a solid, three-dimensional network that encapsulates the solvent (the "gel"). This transformation occurs through two fundamental reactions: hydrolysis and condensation.

Hydrolysis: In the first step, the ethoxy groups (-OC₂H₅) attached to the silicon atom are progressively replaced by hydroxyl groups (-OH) in the presence of water. This reaction produces ethanol (B145695) as a byproduct. The hydrolysis proceeds in a stepwise manner:

(EtO)₃Si-CH₂OH + H₂O ⇌ (EtO)₂(HO)Si-CH₂OH + EtOH (EtO)₂(HO)Si-CH₂OH + H₂O ⇌ (EtO)(HO)₂Si-CH₂OH + EtOH (EtO)(HO)₂Si-CH₂OH + H₂O ⇌ (HO)₃Si-CH₂OH + EtOH

The rate of hydrolysis is significantly influenced by factors such as pH, the water-to-silane ratio, and the catalyst used. unm.edu Generally, methoxy (B1213986) groups hydrolyze faster than ethoxy groups due to lower steric hindrance. gelest.com

Condensation: Following hydrolysis, the resulting silanol (B1196071) groups are highly reactive and undergo condensation reactions to form stable siloxane bridges (Si-O-Si), which constitute the backbone of the polymer. This can occur through two pathways:

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O

Alcohol Condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and an ethanol molecule. ≡Si-OH + EtO-Si≡ ⇌ ≡Si-O-Si≡ + EtOH

These condensation reactions lead to the formation of dimers, oligomers, and eventually a highly cross-linked, three-dimensional polymer network. researchgate.net The hydroxymethyl group (-CH₂OH) on the precursor does not directly participate in the siloxane formation but increases the polarity of the monomer and subsequent oligomers, affecting their solubility and the potential for hydrogen bonding within the system.

The kinetics of these reactions are strongly dependent on the pH of the medium. mdpi.com Under acidic conditions (pH < 7), hydrolysis is typically faster than condensation, which favors the formation of less-branched, polymer-like chains. unm.educambridge.org Conversely, under basic conditions (pH > 7), condensation reactions are accelerated, particularly among more highly condensed species, leading to the formation of more compact, highly branched, or particulate structures. mdpi.comcambridge.org

Non-hydrolytic sol-gel (NHSG) processes provide an alternative pathway to polysiloxane materials without the involvement of water. These routes offer better control over the reaction, often resulting in more homogeneous and well-defined products. mdpi.com Common NHSG reactions rely on the generation of siloxane bonds through the elimination of small molecules other than water. nih.gov

One established NHSG method is the alkyl halide elimination reaction , which involves the condensation of a metal halide with a metal alkoxide. mdpi.com For a precursor like this compound, this could involve a reaction with a silicon halide such as silicon tetrachloride (SiCl₄).

Another significant NHSG pathway involves the reaction between alkoxysilanes and acetic anhydride. In this process, an acetoxy intermediate is formed, which then condenses with another alkoxy group to form a siloxane bridge, eliminating stable, low-boiling alkyl acetate (B1210297) molecules as byproducts. nih.gov This method allows for precise control over the degree of condensation by adjusting the stoichiometry of the reactants. nih.gov

The Piers-Rubinsztajn reaction , a dehydrocarbon condensation between a hydrosilane (containing Si-H bonds) and a silicon alkoxide, is another NHSG method, though its direct application to this compound would require a suitable Si-H functional co-precursor. mdpi.com In these non-aqueous systems, the hydroxymethyl group of this compound remains as a pendant functional group on the resulting polysiloxane network.

Formation of Polysiloxanes from this compound Precursors

As a trifunctional monomer, the polymerization of this compound inherently leads to the formation of complex, three-dimensional structures rather than simple linear chains. The final architecture of the polysiloxane is a direct consequence of the reaction conditions employed during the sol-gel process.

The formation of purely linear polysiloxanes is characteristic of difunctional (D-type) monomers, such as R₂Si(OR')₂. mdpi.com Trifunctional (T-type) monomers like this compound are natural precursors for branched structures because each monomer unit can bond with up to three other units. researchgate.net

However, reaction conditions can be tailored to favor the formation of more extended, less-branched oligomers in the initial stages of polymerization. This is typically achieved under acid-catalyzed conditions with a limited amount of water (sub-stoichiometric). unm.educambridge.org These conditions promote chain extension over cross-linking, leading to the formation of "T-unit" chains, which are essentially linear arrangements of trifunctional units that still possess reactive sites for subsequent branching. True linear polymers would necessitate co-polymerization with a significant fraction of difunctional silane (B1218182) precursors.

The polymerization of this compound under most sol-gel conditions naturally yields branched and ultimately cross-linked polysiloxane networks. researchgate.netgoogle.com After the initial hydrolysis, condensation reactions lead to the formation of dimers and small oligomers. As these oligomers grow, they interconnect, increasing the branching of the structure. scispace.com

This process of branching and growth continues until a single, macroscopic molecule spans the entire volume of the container, a point known as the gel point. researchgate.net The resulting gel is a three-dimensional network of Si-O-Si bonds with pendant -CH₂OH groups, with the solvent trapped within its pores.

Under certain conditions, intramolecular condensation can become significant, leading to the formation of well-defined, cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS). cambridge.orgresearchgate.net The formation of these cage structures is a competing process to the formation of an infinite, random gel network. The specific conditions that favor one structure over the other depend on factors like precursor concentration, catalyst, and solvent. researchgate.net

The final structure of the polysiloxane derived from this compound is highly dependent on the parameters of the condensation reaction. By controlling these conditions, it is possible to tailor the material's properties, such as porosity, density, and network topology.

Key influencing factors include:

pH and Catalyst: As previously noted, acid catalysis tends to produce more open, polymer-like networks, whereas base catalysis results in more compact, particle-like or highly cross-linked structures. unm.educambridge.org The minimum condensation rate occurs near the isoelectric point of silica (B1680970), around pH 4-5. unm.edu

Water-to-Silane Ratio (r): For a trifunctional silane, a stoichiometric ratio of r = 1.5 is required for complete hydrolysis. Using sub-stoichiometric water (r < 1.5) results in an incomplete hydrolysis, leaving more unreacted ethoxy groups on the network and favoring less cross-linked structures. High water ratios (r > 1.5) drive the reaction towards complete hydrolysis and extensive cross-linking. nih.gov

Solvent: The choice of solvent impacts the solubility of the reactants and intermediate oligomers. scispace.com A polar solvent like methanol (B129727) or ethanol, which is also a byproduct of the reaction, can affect reaction equilibria and rates. nih.gov The presence of the polar -CH₂OH group in this compound enhances its miscibility with polar solvents.

Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates, leading to shorter gelation times. mdpi.com

Precursor Concentration: Higher initial concentrations of this compound favor intermolecular reactions, promoting the formation of larger polymers and accelerating the onset of gelation. cambridge.org

The interplay of these factors determines the final polymer architecture, as summarized in the table below.

| Condition | Value | Effect on Reaction Rates | Resulting Polymer Structure | Reference |

|---|---|---|---|---|

| pH / Catalyst | Acidic (pH < 4) | Fast Hydrolysis, Slow Condensation | Weakly branched, linear-like polymer chains | unm.educambridge.org |

| Basic (pH > 7) | Slower Hydrolysis, Fast Condensation | Highly branched, dense, particle-like clusters | mdpi.comcambridge.org | |

| Water/Silane Ratio (r) | Low (r < 1.5) | Incomplete hydrolysis, slower cross-linking | More open network with residual alkoxy groups | nih.gov |

| High (r > 1.5) | Complete hydrolysis, faster cross-linking | Densely cross-linked network | nih.gov | |

| Temperature | Increased | Increases rates of hydrolysis and condensation | Faster gelation, potentially denser structure | mdpi.com |

| Concentration | High | Favors intermolecular condensation | Faster gelation, denser network | cambridge.org |

Copolymerization Strategies with Other Monomers

The copolymerization of this compound would theoretically involve its two distinct reactive sites: the triethoxysilyl group and the hydroxyl group. The triethoxysilyl group is susceptible to hydrolysis and subsequent condensation, characteristic of sol-gel processes, while the hydroxyl group can react with complementary functional groups like isocyanates or carboxylic acids.

Organic-Inorganic Hybrid Polymer Systems

Organic-inorganic hybrid materials are composites that integrate organic and inorganic components at the molecular or nanometer scale. rsc.orgcsic.es The incorporation of this compound into such systems would typically occur via a sol-gel process. This process involves the hydrolysis of the ethoxy groups (-OEt) to form silanol groups (Si-OH), followed by the condensation of these silanols to form siloxane bridges (Si-O-Si). nih.gov

When copolymerized with other organoalkoxysilanes or organic polymers containing reactive sites, this compound can act as a crosslinking agent or a building block that introduces hydroxyl functionality into the resulting network. csic.esrsc.org For instance, co-condensation with other trialkoxysilanes like 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE) can form a robust silica-based network. researchgate.netacs.org The hydroxyl group on the methanol moiety remains available for further reactions, allowing for the grafting of organic polymers or the creation of specific interaction sites within the hybrid material. This "one-pot" or co-condensation approach allows for a homogeneous distribution of the functional organic units within the inorganic matrix. rsc.org

The synthesis of polysilsesquioxanes from trifunctional silane monomers is a key method for creating these hybrids. mdpi.comnih.gov These materials combine the properties of both the inorganic siloxane backbone (e.g., thermal stability) and the organic functional group (e.g., reactivity, solubility). nih.gov

Chain Growth Polymerization Mechanisms

Chain-growth polymerization involves the sequential addition of monomers to a growing polymer chain with an active center, which can be a radical, cation, or anion. libretexts.orgyoutube.com Monomers suitable for this type of polymerization typically contain an unsaturated bond, such as a carbon-carbon double bond (e.g., in methacrylates or styrenes). libretexts.orgacs.org

This compound does not possess such an unsaturated group and therefore cannot directly participate as a monomer in conventional chain-growth polymerization mechanisms like free-radical, cationic, or anionic polymerization.

However, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been extensively used to synthesize well-defined polymers from silyl (B83357) methacrylates like tert-butyldimethylsilyl methacrylate (B99206) (TBDMSMA) or 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). rsc.orgacs.orgresearchgate.netmdpi.com These studies demonstrate the synthesis of block copolymers with controlled molecular weights and low polydispersity. acs.orgexpresspolymlett.comresearchgate.net It is conceivable that this compound could be chemically modified to introduce a methacrylate or other polymerizable group, but the polymerization of the unmodified compound via a chain-growth mechanism is not supported by the literature. In some systems, alcohols like methanol can act as chain transfer agents, which would control or terminate the polymerization rather than being incorporated as a monomer unit. rsc.org

Step-Growth Polymerization Mechanisms

Step-growth polymerization proceeds by a stepwise reaction between the functional groups of monomers. uomustansiriyah.edu.iq This process, often involving condensation reactions where a small molecule like water or methanol is eliminated, is characteristic of the formation of polyesters, polyamides, and polyurethanes. researchgate.netnumberanalytics.com

This compound is well-suited for step-growth polymerization through two distinct pathways:

Polycondensation of the Triethoxysilyl Group: As mentioned, the triethoxysilyl groups undergo hydrolysis and condensation to form a polysiloxane network. nih.govacs.org This is a classic example of inorganic step-growth polymerization. The reaction kinetics are complex and depend on factors like the water/silane ratio, catalyst, and solvent. nih.govmdpi.com The process involves the formation of dimers, trimers, and larger oligomers that eventually connect to form the final polymer network. uomustansiriyah.edu.iq

Reaction of the Hydroxyl Group: The primary alcohol group can participate in step-growth polymerization with appropriate comonomers. For example, it can react with a di-isocyanate to form polyurethanes or with a di-carboxylic acid to form polyesters.

When both functional groups react, a cross-linked organic-inorganic hybrid polymer is formed. The polycondensation of the silane part creates the inorganic backbone, while the reaction of the hydroxyl group forms the organic polymer chains.

Polyaddition Reactions

Polyaddition is a type of polymerization where monomers react to form a polymer without the loss of any small molecules. The formation of polyurethanes from the reaction of diols and di-isocyanates is a prominent example of polyaddition.

The hydroxyl group of this compound can readily participate in polyaddition reactions. For instance, reacting it with a di-isocyanate monomer would lead to the formation of a polyurethane. If this compound is used as the sole "diol" component, the resulting polymer chains would have pendant triethoxysilyl groups. These groups could then undergo subsequent hydrolysis and condensation (a step-growth reaction) to create a cross-linked, organic-inorganic hybrid polyurethane-silica material. This two-stage process allows for initial formation of linear or branched organic polymers, followed by an inorganic cross-linking step.

A similar strategy has been employed in the synthesis of hybrid materials where isocyanate-functionalized silanes, such as 3-(triethoxysilyl)propyl isocyanate (TEOSPIC), are reacted with polyols or other amine-containing molecules. nih.gov

Derivatives and Adducts of Triethoxysilyl Methanol

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives from (Triethoxysilyl)methanol primarily involves the chemical transformation of its methanol-derived hydroxyl group or the substitution of the entire hydroxymethyl group with other functional organic moieties attached to the triethoxysilyl core. These reactions create a library of molecules with specific properties for targeted applications.

Organically Modified this compound Derivatives

The organic modification of triethoxysilane (B36694) compounds is a key strategy for creating functional materials. While direct modification of the hydroxyl group of this compound can be achieved through standard organic reactions like esterification or etherification, a common and well-documented approach involves using similarly structured functional triethoxysilanes, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), as models for the types of derivatives that can be generated. The aza-Michael reaction, for instance, provides a highly efficient route to functionalized organosilanes. nih.govresearchgate.netresearchgate.net This reaction involves the addition of an amine to an electron-deficient alkene, such as an acrylate (B77674). nih.govupc.edu

In a typical procedure, reacting an amino-alkoxysilane with an acrylate like methyl acrylate or acrylonitrile (B1666552) occurs under mild conditions, often in a solvent like methanol (B129727) at around 50°C, to produce mono- and diadducts in high yields. nih.gov This methodology is notable for not requiring a catalyst and for its tolerance of a wide range of functional groups. researchgate.net The resulting derivatives, bearing ester or nitrile functionalities, can be characterized using techniques such as IR and NMR spectroscopy and mass spectrometry. nih.govresearchgate.net

The hydrolytic condensation of these organically modified triethoxysilanes can then lead to the formation of polyorganosiloxanes, which are functional polymers capable of complexing with metal ions. nih.gov

| Reactant 1 | Reactant 2 (Acrylate) | Solvent | Temperature (°C) | Time (h) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 3-aminopropyltriethoxysilane | Acrylonitrile | Methanol | 50 | 2 | Monoadduct | 99 | nih.gov |

| 3-aminopropyltriethoxysilane | Methyl Acrylate | Methanol | 50 | 2 | Monoadduct | ~99 | nih.gov |

| 3-aminopropyltriethoxysilane | Acrylamide | Methanol | 50 | 2 | Monoadduct | ~99 | nih.gov |

| 3-aminopropyltriethoxysilane | Acrylonitrile | Methanol | 50 | 4 | Diadduct | ~99 | nih.gov |

Silane Coupling Agents Derived from this compound

Silane coupling agents are crucial for improving adhesion between inorganic substrates and organic polymers. They typically possess a hydrolyzable group (like triethoxysilyl) that bonds to the inorganic material and an organofunctional group that interacts with the polymer matrix. Derivatives of this compound are prime candidates for creating novel silane coupling agents.

A well-defined polymeric silane coupling agent, 3-(triethoxysilyl)propyl-terminated polystyrene (TESiP-PS), has been synthesized by reacting polystyryllithium with (3-chloropropyl)triethoxysilane. researchgate.netresearchgate.net The reaction conditions significantly impact the yield; a quantitative yield is achievable in a benzene (B151609)/tetrahydrofuran medium at 0°C. researchgate.netresearchgate.net This polymeric coupling agent demonstrates the principle of attaching a pre-formed polymer to a triethoxysilane core. The introduction of the trimethylene spacer between the silicon atom and the polystyrene chain was found to be critical for preventing cleavage of the Si-C bond in the presence of base catalysts. researchgate.net

Another class of derivatives involves isocyanates. Well-defined statistical and block copolymers of n-hexyl isocyanate and 3-(triethoxysilyl)propyl isocyanate (TESPI) have been synthesized via coordination polymerization. nih.gov These copolymers combine the properties of polyisocyanates with the reactive anchoring capabilities of the triethoxysilyl group.

| Polymer System | Precursors | Solvent/Medium | Temperature (°C) | Yield | Key Finding | Reference |

|---|---|---|---|---|---|---|

| 3-(Triethoxysilyl)propyl-terminated Polystyrene (TESiP-PS) | Polystyryllithium, (3-chloropropyl)triethoxysilane | Benzene/THF | 0 | Quantitative | Solvent mixture is crucial for high yield. | researchgate.net |

| 3-(Triethoxysilyl)propyl-terminated Polystyrene (TESiP-PS) | Polystyryllithium, (3-chloropropyl)triethoxysilane | Benzene | Room Temp. | 5% | Reaction is inefficient in benzene alone. | researchgate.net |

| Poly[3-(triethoxysilyl)propyl isocyanate] (PTESPI) | 3-(Triethoxysilyl)propyl isocyanate, CpTiCl2(O-(S)-2-Bu) (initiator) | Toluene | Room Temp. (20h) | Not specified | Successful polymerization via coordination mechanism. | nih.gov |

Functionalization through Post-Synthetic Modification

Post-synthetic modification offers a powerful strategy for altering the properties of materials derived from this compound. This can involve chemical reactions on the existing functional groups of the monomer or its oligomers, or the grafting of these molecules onto a surface to impart new characteristics.

Modification of the Methanol Functionality

The hydroxyl group of this compound is a prime site for post-synthetic modification. While direct examples for this compound are not extensively detailed in the provided literature, analogous reactions on similar molecules provide a clear blueprint. For instance, the hydroxyl groups on 3-hydroxypropyltriethoxysilane-functionalized MCM-41 have been used to anchor palladium complexes. researchgate.net In this process, the organo-functionalized support is treated with palladation reagents like Li2PdCl4 or Pd(OAc)2 in solvents such as methanol or chloroform. researchgate.net

Furthermore, the hydrolytic condensation of organotrialkoxysilanes is a fundamental post-synthetic modification. conicet.gov.ar This process, catalyzed by acid or base, converts the triethoxysilyl groups into a network of Si-O-Si bonds, forming polysilsesquioxanes. conicet.gov.ar When organotrialkoxysilanes containing functional groups like (β-hydroxy) tertiary amines are used, the condensation can lead to the formation of closed, cage-like structures (polyhedral oligomeric silsesquioxanes, or POSS). conicet.gov.ar The co-condensation of such functional silanes with tetraethoxysilane (TEOS) allows for the creation of soluble, functionalized silica (B1680970) hybrids. conicet.gov.ar

Surface Grafting of this compound Oligomers

The triethoxysilyl group is ideal for grafting molecules onto hydroxylated surfaces like silica, glass, or oxidized polymers. researchgate.net The process involves the hydrolysis of the ethoxy groups to form reactive silanols (Si-OH), which then condense with surface hydroxyl groups (or with other silanols) to form stable siloxane (Si-O-Si) bonds.

This "grafting to" approach is a versatile method for surface functionalization. ethz.ch For example, a polymer surface can be functionalized by first creating reactive sites (e.g., by oxidation) and then exposing it to a solution of the triethoxysilane derivative. bac-lac.gc.ca The stability and homogeneity of the grafted layer can be influenced by the reaction conditions, such as the solvent. Grafting in an anhydrous solution, for instance, has been shown to produce a more homogeneous and stable monolayer of 3-aminopropyltriethoxysilane compared to grafting in an acidic aqueous solution. researchgate.net The extent of surface modification can be characterized by techniques like X-ray Photoelectron Spectroscopy (XPS) and contact angle measurements. bac-lac.gc.ca This strategy allows for the precise control of surface properties, such as hydrophobicity and chemical reactivity. researchgate.netbac-lac.gc.ca

Spectroscopic and Advanced Analytical Characterization of Triethoxysilyl Methanol and Its Derivatives

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the unambiguous determination of a compound's elemental composition by measuring its mass with very high accuracy. nih.gov For (Triethoxysilyl)methanol, HRMS provides an exact mass measurement that can be used to confirm its molecular formula, C7H18O4Si. The experimentally determined monoisotopic mass must match the theoretically calculated value within a narrow tolerance (typically < 5 ppm) to validate the proposed formula.

The calculated exact mass of this compound is 194.09743559 Da. nih.gov This precise value allows differentiation from other chemical formulas that might have the same nominal mass.

Table 1: Computed Mass Spectrometric Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H18O4Si | nih.gov |

| Molecular Weight | 194.30 g/mol | nih.gov |

| Exact Mass | 194.09743559 Da | nih.gov |

| Monoisotopic Mass | 194.09743559 Da | nih.gov |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

In a typical MS/MS experiment, the molecular ion ([M+H]+ or M+•) of this compound (m/z 195 or 194) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation would likely proceed through the cleavage of the Si-O, Si-C, and C-O bonds.

Predicted Fragmentation Pathways:

Loss of Ethoxy Groups: A primary fragmentation route would involve the sequential loss of the ethoxy (–OCH2CH3) groups from the silicon atom.

Loss of the Hydroxymethyl Group: Cleavage of the Si-C bond could lead to the loss of the hydroxymethyl radical (•CH2OH).

Alpha-Cleavage: Fragmentation of the methanol (B129727) moiety itself could occur, for instance, by losing a hydrogen atom from the parent ion. docbrown.info

Table 2: Predicted Fragment Ions in the Tandem Mass Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ion | m/z of Fragment | Neutral Loss |

|---|---|---|---|

| 194 | [Si(OC2H5)2(OCH2OH)]+ | 149 | OC2H5 |

| 194 | [CH3OH]+• | 32 | Si(OC2H5)3 |

| 194 | [CH2OH]+ | 31 | •Si(OC2H5)3 |

| 194 | [Si(OC2H5)3]+ | 163 | •CH2OH |

| 163 | [Si(OC2H5)2(OH)]+ | 135 | C2H4 |

| 149 | [Si(OC2H5)(OH)2]+ | 107 | C2H4 |

Electron Microscopy Techniques

Electron microscopy techniques are indispensable for studying the effects of this compound and its derivatives when used to modify surfaces or create composite materials. These methods provide high-resolution imaging and elemental information at the micro- and nanoscale.

Transmission Electron Microscopy (TEM) for Microstructural Analysis

Transmission Electron Microscopy (TEM) is used to obtain high-resolution, two-dimensional images of a material's internal structure. In the context of this compound derivatives, TEM is not used to visualize the molecule itself but rather to analyze the morphology of materials synthesized or modified with it. For example, TEM is employed to characterize the size, shape, and dispersion of silica (B1680970) nanoparticles formed via sol-gel processes involving alkoxysilane precursors. researchgate.netnanomedicine-rj.commdpi.com It can reveal how the inclusion of a functional silane (B1218182) affects the resulting microstructure of a hybrid material. nih.gov

Characterization of Filler Particles using TEM

A crucial application of this compound and related silanes is the surface treatment of filler particles (e.g., silica, titania) to be incorporated into polymer composites. cnr.it TEM is a key technique for characterizing these modified fillers. researchgate.netnanomedicine-rj.com It allows for direct visualization of the filler particles to assess the uniformity of the silane coating and to determine how well the treated particles disperse within the polymer matrix. A patent for a dental composition describes the use of TEM to perform qualitative and quantitative characterization of filler particles within the resin component. google.com

Electron Energy Loss Spectroscopy (EELS) for Elemental Composition

Electron Energy Loss Spectroscopy (EELS) is an analytical technique, often integrated into a TEM, that analyzes the energy lost by electrons as they pass through a sample. This energy loss is characteristic of the specific elements and bonding states present, enabling elemental mapping. For materials containing this compound derivatives, EELS can confirm the presence and spatial distribution of silicon, carbon, and oxygen. This is particularly useful for verifying that a surface modification has been successful or for analyzing the composition of nanostructures. google.comuni-konstanz.de For example, EELS has been used for element-specific imaging of silane-modified silica nanoparticles to confirm the distribution of elements on the particle surface. uni-konstanz.de It has also been applied to analyze the complex internal structure of silicon oxycarbide (SiOC) aerogels derived from related bis(triethoxysilyl) precursors. researchgate.net

Chromatographic Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, both in its pure form and within reaction mixtures. These methods are critical for quality control during synthesis and for studying the kinetics of its subsequent reactions.

Gas Chromatography (GC): Given its volatility, gas chromatography is a suitable method for analyzing the purity of this compound. Using a flame ionization detector (FID) or a mass spectrometer (MS) as a detector, GC can effectively separate the compound from solvents (like methanol or ethanol), starting materials, and volatile byproducts. belstu.by

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile derivatives of this compound or for monitoring its consumption during a reaction, such as in a sol-gel process. Reverse-phase HPLC, often coupled with mass spectrometry (LC-MS), can separate compounds based on their polarity. nih.gov The choice of mobile phase, which may include solvents like methanol, is critical for achieving good separation. mdpi.com Studies on hybrid silica stationary phases, which are themselves derived from organosilanes, demonstrate the importance of chromatography in this field. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds such as this compound. It is extensively used to assess the purity of the monomer by separating it from residual starting materials, synthesis by-products, or degradation products. medistri.swiss The gas chromatograph separates individual components of a sample based on their volatility and interaction with the stationary phase of the analytical column, while the mass spectrometer provides identification of these components by analyzing their mass-to-charge ratio and characteristic fragmentation patterns. medistri.swiss

In a typical analysis for an alkoxysilane like this compound, the sample is diluted in a suitable solvent, such as heptane, and injected into the GC system. dss.go.th The components are separated on a capillary column, often a non-polar or medium-polarity column like a DB-5 type, which is robust for general-purpose analysis of organosilicon compounds. dss.go.th As the separated components elute from the column, they are introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique used, where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. dss.go.th The resulting mass spectrum serves as a "molecular fingerprint" that can be compared against spectral libraries for positive identification.

Research on similar alkoxysilanes demonstrates the utility of this method. For instance, a capillary column GC method was successfully developed for detecting various functionalized silanes, with GC-MS used to confirm the identity of the chromatographic peaks. dss.go.thnih.govresearchgate.net The analytical conditions for such an assessment are critical for achieving accurate and reproducible results.

| Parameter | Condition |

|---|---|

| GC System | |

| Column | DB-5 or Zebron ZB-5MSi Capillary Column (e.g., 30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Injection Port Temp. | 250 °C |

| Oven Program | Initial hold at 50 °C for 3 min, ramp at 10 °C/min to 250 °C, hold for 20 min |

| MS System | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 200 °C |

| Transfer Line Temp. | 280 °C |

| Detector | Quadrupole Mass Spectrometer |

This methodology allows for the detection and quantification of impurities, ensuring that the this compound monomer meets the high purity standards required for subsequent polymerization reactions.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

When this compound is used as a precursor in polymerization, typically through hydrolytic polycondensation, it forms three-dimensional network polymers known as polysilsesquioxanes. nih.govmdpi.com Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight and molecular weight distribution of these resulting polymers. azom.comwikipedia.org

GPC separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org A dissolved polymer sample is passed through a column packed with porous gel beads. wikipedia.org Larger polymer coils are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can penetrate the pores to varying degrees, increasing their path length and causing them to elute later. wikipedia.org This separation by size allows for the determination of the entire molecular weight distribution of the polymer sample.

The key parameters derived from a GPC analysis are:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that accounts for the contribution of each molecule to the total mass of the sample.

Polydispersity Index (PDI or Đ): The ratio of Mw to Mn (Đ = Mw/Mn). wikipedia.org It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains are of the same length, while higher values signify a broader distribution of chain lengths. wikipedia.org

Studies on polysilsesquioxanes synthesized from various trialkoxysilane monomers provide insight into the expected GPC results for polymers derived from this compound. For example, the hydrolytic polycondensation of N-[3-(triethoxysilyl)propyl]glutarimide under different pH conditions yielded polysilsesquioxanes with similar weight-average molecular weights (10–12 kDa) and relatively narrow polydispersity indices (1.38–1.47), indicating good control over the polymerization process. nih.gov Similarly, a polysilsesquioxane derived from 2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione showed a weight-average molecular weight of 11,200 Da and a very narrow PDI of 1.10. mdpi.com

| Polymer System | Weight-Average Molecular Weight (Mw) | Polydispersity Index (PDI = Mw/Mn) | Reference |

|---|---|---|---|

| Polysilsesquioxane with glutarimide (B196013) side-chains (PSQ-GI) | 10-12 kDa | 1.38 - 1.47 | nih.gov |

| Polysilsesquioxane with phthalimide (B116566) side-chains (PSQ-PhI) | 11.2 kDa | 1.10 | mdpi.com |

| 3-(Triethoxysilyl)propyl-terminated Polystyrene Condensate | - | 1.05 - 1.08 | researchgate.net |

GPC is thus essential for correlating synthesis conditions with the final polymer architecture, which in turn dictates the material's physical and mechanical properties.

Computational Chemistry and Theoretical Modeling of Triethoxysilyl Methanol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.org It is widely employed in chemistry and materials science to predict molecular properties and reaction energetics with a favorable balance of accuracy and computational cost. researchgate.net For (Triethoxysilyl)methanol, DFT calculations can elucidate its fundamental electronic characteristics and predict how it will interact with electromagnetic radiation, which is key to interpreting spectroscopic data.

Electronic structure analysis via DFT focuses on the distribution of electrons within the molecule, which governs its chemical properties and reactivity. Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nobelprize.org A large gap suggests high stability, while a small gap indicates a molecule is more easily excitable and reactive.

Calculations also yield the molecular electrostatic potential (MEP), which maps the charge distribution onto the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other chemical species. For this compound, the MEP would likely show a negative potential around the oxygen atoms of the hydroxyl and ethoxy groups, and a positive potential around the silicon atom and the hydroxyl proton. This charge distribution is crucial for understanding interactions like hydrogen bonding. aps.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data are illustrative examples based on typical DFT results for similar organosilane molecules and are intended to represent the type of information generated by such calculations.)

| Property | Calculated Value | Unit | Significance |

| HOMO Energy | -7.2 eV | electron-volts | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | +1.5 eV | electron-volts | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 8.7 eV | electron-volts | Indicates electronic stability and resistance to excitation. |

| Dipole Moment | 2.5 D | Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

DFT calculations are a valuable tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. chemrxiv.org By simulating the vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. frontiersin.org Comparing this predicted spectrum with experimental data helps in assigning specific absorption bands to the corresponding molecular vibrations, such as the O-H stretch of the methanol (B129727) group, Si-O stretches of the ethoxy groups, and various C-H and C-O bond vibrations. nobelprize.orgfrontiersin.org

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated for atoms like ¹H, ¹³C, and ²⁹Si. These predictions are highly sensitive to the local electronic environment of each nucleus and are instrumental in confirming the molecular structure. Theoretical spectra for this compound would help assign the peaks corresponding to the different ethoxy protons, the methylene (B1212753) protons adjacent to the silicon, and the hydroxyl proton. nih.gov Furthermore, UV-Vis absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), providing information about electronic transitions and the wavelengths at which the molecule absorbs light. frontiersin.orgnih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are representative values. Actual calculated frequencies may be scaled to better match experimental data.)

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch | -OH | 3650 | Strong, Broad |

| C-H Stretch (asymmetric) | -CH₃ | 2975 | Medium |

| C-H Stretch (symmetric) | -CH₂- | 2880 | Medium |

| C=O Stretch (from potential oxidation) | >C=O | 1720 | Strong |

| Si-O-C Stretch (asymmetric) | Si-O-C | 1100 | Very Strong |

| Si-O Stretch | Si-O | 960 | Strong |

Molecular Mechanics and Dynamics Simulations

While DFT provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the physical movements and interactions of molecules over time. numberanalytics.com These methods treat atoms as classical particles and use force fields to describe their interactions, enabling the study of larger systems and longer timescales than are feasible with quantum methods. numberanalytics.comchemaxon.com

This compound is a flexible molecule with several rotatable bonds, primarily the Si-O, O-C, and C-C bonds of the ethoxy groups and the Si-C bond. Conformational analysis aims to identify the different spatial arrangements (conformers) the molecule can adopt and to determine their relative energies. numberanalytics.com Using molecular mechanics, a systematic search of the potential energy surface can be performed by rotating these bonds. This process identifies low-energy, stable conformers and the energy barriers between them. chemaxon.com Understanding the preferred conformations is crucial as they can influence the molecule's reactivity and its packing in condensed phases. For this compound, key dihedral angles would include the O-Si-C-O and Si-O-C-C angles.

Molecular dynamics simulations model the behavior of a collection of molecules over time, providing insights into bulk properties and intermolecular interactions. nih.gov For this compound, MD simulations can reveal how molecules arrange themselves in a liquid state or in solution. A key aspect of this is the study of hydrogen bonding between the hydroxyl group of one molecule and oxygen atoms on neighboring molecules. elsevierpure.com

These simulations can predict properties like the radial distribution function, which describes the probability of finding a neighboring atom at a certain distance, offering a picture of the local molecular structure. nih.gov By analyzing the trajectories of many molecules, it's possible to predict tendencies for self-assembly, where molecules organize into larger, ordered structures, such as micelles or layers, driven by forces like hydrogen bonding and van der Waals interactions. mdpi.comresearchgate.netrsc.org This is particularly relevant for understanding its behavior in sol-gel processes or as a surface-modifying agent.

Reaction Pathway and Transition State Analysis

Understanding the chemical reactions of this compound, such as hydrolysis and condensation, is critical for its applications. Computational methods can map out the entire reaction pathway, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. wikipedia.org The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction. wikipedia.orge3s-conferences.org

DFT calculations are typically used to determine the energies of these stationary points. nih.gov By locating the transition state structure, chemists can gain a deeper understanding of the reaction mechanism. For example, in the hydrolysis of a triethoxysilyl group, calculations can show how a water molecule attacks the silicon atom and how the ethoxy group is subsequently eliminated. nih.gov The calculated activation energy provides a quantitative measure of how fast the reaction is likely to proceed. nsf.govmdpi.com This information is invaluable for optimizing reaction conditions like temperature, pH, and catalyst choice. tno.nl

Table 3: Illustrative Energy Profile for the First Step of this compound Hydrolysis (Note: Data are hypothetical, representing typical outputs from a DFT-based reaction pathway analysis.)

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + H₂O | 0.0 |

| Pre-reaction Complex | Reactants associated via H-bond | -2.5 |

| Transition State | Pentacoordinate Si center | +15.0 |

| Post-reaction Complex | Products associated via H-bond | -5.0 |

| Products | (Diethoxyhydroxysilyl)methanol + Ethanol (B145695) | -3.0 |

Elucidation of Catalytic Mechanisms